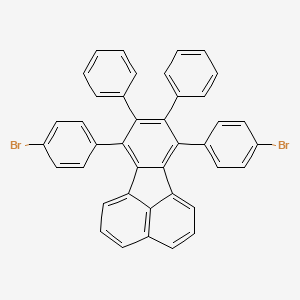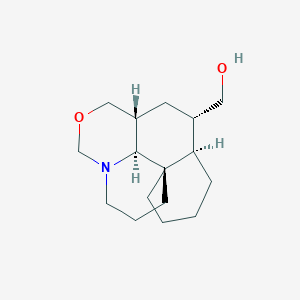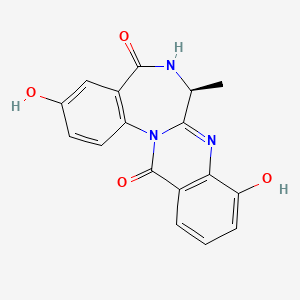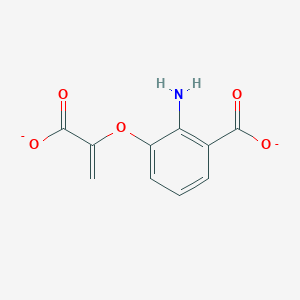
3-(1-Carboxylatovinyloxy)anthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-carboxylatovinyloxy)anthranilate is dicarboxylate anion of 3-(1-carboxyvinyloxy)anthranilic acid. It is a conjugate base of a 3-(1-carboxyvinyloxy)anthranilic acid.
Wissenschaftliche Forschungsanwendungen
Redox Chemistry and Iron Chelation : Anthranilic acid derivatives, including 3-hydroxyanthranilic acid, play a role in redox chemistry and iron chelation, which is significant for understanding their potential role in neurological disease development. These compounds inhibit the Fenton reaction by chelating iron and scavenging reactive oxygen species (ROS), with implications for diseases associated with elevated ROS levels (Chobot, Hadacek, Weckwerth, & Kubicová, 2015).
Neurological Applications : Studies on 3-hydroxyanthranilic acid in rat brain tissue have shown its role in the synthesis of quinolinic acid, an intermediate in the catabolic pathway of tryptophan to NAD. This has implications for understanding neurodegenerative phenomena and brain function (Foster, White, & Schwarcz, 1986).
Anti-inflammatory and Analgesic Properties : N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, exhibits potent anti-inflammatory and analgesic properties, particularly in arthritis models. It shows potential for the treatment of rheumatoid and other forms of arthritis (Inglis et al., 2007).
Microbial Degradation Pathways : The degradation pathways of anthranilate in bacteria like Burkholderia cepacia have been explored, revealing novel insights into how these bacteria metabolize tryptophan through anthranilate (Chang, Mohseni, & Zylstra, 2003).
Synthesis in Yeast : Yeast strains have been engineered to synthesize tranilast and its analogs, demonstrating the potential for microbial production of these compounds. This has implications for the production of pharmaceuticals and therapeutics (Eudes et al., 2011).
Insecticidal Activity : Some anthranilic acid derivatives have been explored for their insecticidal activities, demonstrating potential for use in pest management (Liu et al., 2017).
Sustainable Production : Metabolic engineering in bacteria like Escherichia coli has been used to enhance the synthesis of anthranilate from glucose, offering a sustainable alternative for producing this valuable compound (Balderas-Hernández et al., 2009).
Organocatalysis : Anthranilic acids have been identified as effective catalysts for hydrazone and oxime formation, speeding up reactions used widely in molecular conjugation strategies (Crisalli & Kool, 2013).
Eigenschaften
Produktname |
3-(1-Carboxylatovinyloxy)anthranilate |
|---|---|
Molekularformel |
C10H7NO5-2 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-amino-3-(1-carboxylatoethenoxy)benzoate |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15)/p-2 |
InChI-Schlüssel |
GGCPIKCAFSGNKM-UHFFFAOYSA-L |
Kanonische SMILES |
C=C(C(=O)[O-])OC1=CC=CC(=C1N)C(=O)[O-] |
Synonyme |
3-enolpyruvoylanthranilate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



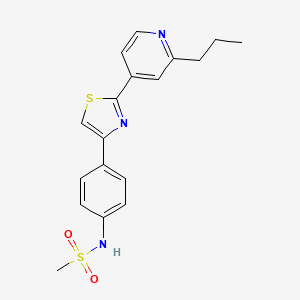
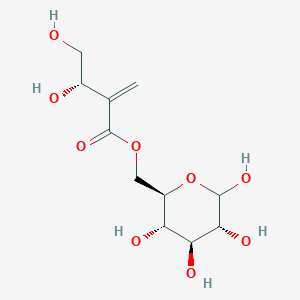
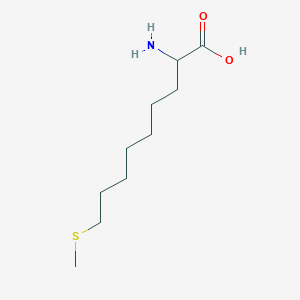

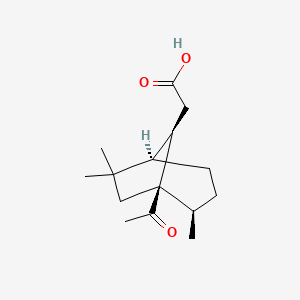
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
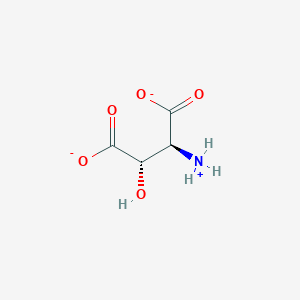
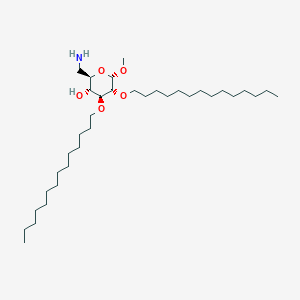
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
